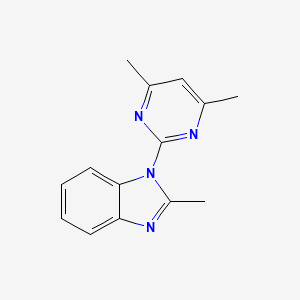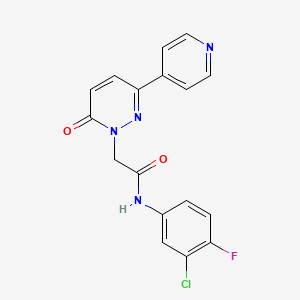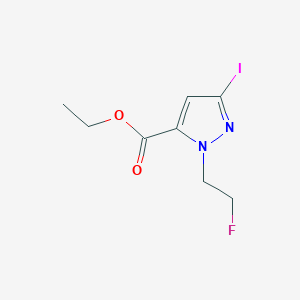![molecular formula C9H14O2 B2965413 2-Spiro[3.3]heptan-3-ylacetic acid CAS No. 2309457-81-4](/img/structure/B2965413.png)
2-Spiro[3.3]heptan-3-ylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Spiro[3.3]heptan-3-ylacetic acid” is a compound that belongs to the family of sterically constrained amino acids . It is derived from the spiro[3.3]heptane core , which is a key structural element in chemistry and is often used in medicinal chemistry as a 3D-shaped scaffold .
Synthesis Analysis
The synthesis of “this compound” involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This synthesis process adds these novel amino acids to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design .Molecular Structure Analysis
The molecular structure of “this compound” is derived from the spiro[3.3]heptane core . The spiro[3.3]heptane core is characterized by its non-coplanar exit vectors, which can mimic the mono-, meta-, and para-substituted benzene rings in drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This process constructs the four-membered rings in the spirocyclic scaffold .科学的研究の応用
Optically Active Polyamides and Polymer Synthesis
Optically active spiro[3.3]heptane-derived compounds, such as (R)-spiro[3.3]heptane-2,6-dicarboxylic acid, have been utilized in the synthesis of oligo- and polyamides. These materials show significant potential in creating polymers with specific optical properties, which are soluble in common organic polar solvents and exhibit large positive Cotton effects, indicating their usefulness in materials science and potentially in optoelectronic applications (Tang et al., 1999).
Organocatalytic Synthesis for Medicinal Chemistry
The spiro[pyrrolidin-3,3'-oxindole] framework, which can be structurally related to 2-Spiro[3.3]heptan-3-ylacetic acid derivatives, is notable for its biological activity. A study demonstrated an enantioselective organocatalytic approach to synthesize these derivatives with high enantiopurity and structural diversity, offering a new route for the rapid development of compounds with potential medicinal properties (Chen et al., 2009).
Radical Chemistry and Photochemical Reactions
Research into spiro[3.3]heptan-3-yl radicals provides insight into their behavior in radical chemistry and photochemical reactions. These studies are crucial for understanding the fundamental reactions that these compounds undergo, which could have implications for developing new synthetic methods and materials (Roberts et al., 1986).
Antitumor Activity of Tryptanthrin Spiro Analogues
The synthesis of tryptanthrin spiro analogues with spiro-fused indolo[2,1-b]quinazoline and cyclopropa[a]pyrrolizine or 3-azabicyclo[3.1.0]hexane moieties has been explored. Some of these compounds showed promising antitumor activity against various cancer cell lines, highlighting the potential therapeutic applications of spiro[3.3]heptane derivatives in oncology (Filatov et al., 2018).
Fluorinated Building Blocks for Medicinal Chemistry
The development of fluorinated analogs based on the spiro[3.3]heptane motif for use in medicinal chemistry has been reported. These compounds are synthesized to exploit their three-dimensional shape and pattern of fluorine substitution, which could be advantageous in drug discovery for optimizing pharmacokinetic and pharmacodynamic properties (Chernykh et al., 2016).
将来の方向性
The spiro[3.3]heptane core, from which “2-Spiro[3.3]heptan-3-ylacetic acid” is derived, has been shown to be a saturated benzene bioisostere . This suggests that it has potential for use in the development of new drugs . Furthermore, the synthesis of “this compound” adds to the family of sterically constrained amino acids, which have aroused much interest in the last decade due to their potential use in chemistry, biochemistry, and drug design .
特性
IUPAC Name |
2-spiro[3.3]heptan-3-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)6-7-2-5-9(7)3-1-4-9/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVBUYYMHSYKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965333.png)
![4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2965335.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone](/img/structure/B2965337.png)
![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2965342.png)
![3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2965343.png)






![2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2965353.png)
